molecular formula C14H17ClN2O2 B2746294 1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide CAS No. 923171-84-0

1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide

Cat. No.: B2746294
CAS No.: 923171-84-0
M. Wt: 280.75
InChI Key: MJKSKCQYZODZCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of chloroacetamides. This compound is characterized by the presence of a chloroacetyl group attached to a piperidine ring, which is further substituted with a phenyl group and a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide typically involves the chloroacetylation of a piperidine derivative. One common method includes the reaction of N-phenylpiperidine-4-carboxamide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient handling of reagents .

Chemical Reactions Analysis

Types of Reactions

1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted amides or thioamides.

    Hydrolysis: Carboxylic acids and amines.

    Oxidation: N-oxide derivatives.

    Reduction: Dechlorinated derivatives.

Scientific Research Applications

1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a chloroacetyl group with a piperidine ring and a phenyl group. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other chloroacetamides and piperidine derivatives .

Properties

IUPAC Name

1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c15-10-13(18)17-8-6-11(7-9-17)14(19)16-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKSKCQYZODZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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